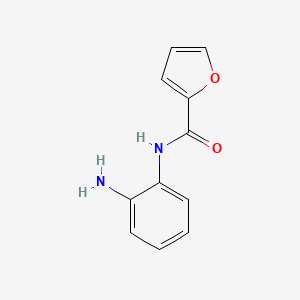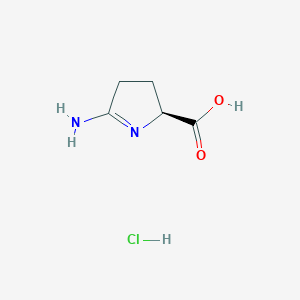
Ethyl (N-((benzyloxy)carbonyl)sulfamoyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[[(phenylmethoxy)carbonyl]amino]sulfonyl]glycine ethyl ester is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its phenylmethoxycarbonyl group, which is often used to protect amino groups during peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[[(phenylmethoxy)carbonyl]amino]sulfonyl]glycine ethyl ester typically involves the reaction of glycine ethyl ester with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then sulfonylated using a sulfonyl chloride reagent. The overall reaction can be summarized as follows:
Formation of Carbamate: Glycine ethyl ester reacts with phenylmethoxycarbonyl chloride in the presence of triethylamine to form the carbamate intermediate.
Sulfonylation: The carbamate intermediate is then reacted with a sulfonyl chloride reagent to form N-[[[(phenylmethoxy)carbonyl]amino]sulfonyl]glycine ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[[[(phenylmethoxy)carbonyl]amino]sulfonyl]glycine ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The phenylmethoxycarbonyl group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Trifluoroacetic acid (TFA).
Major Products
Hydrolysis: Carboxylic acid.
Reduction: Alcohol.
Substitution: Free amine.
Aplicaciones Científicas De Investigación
N-[[[(phenylmethoxy)carbonyl]amino]sulfonyl]glycine ethyl ester has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-[[[(phenylmethoxy)carbonyl]amino]sulfonyl]glycine ethyl ester involves the protection of amino groups during chemical reactions. The phenylmethoxycarbonyl group forms a stable carbamate linkage with the amino group, preventing it from reacting with other reagents. This protection is crucial in multi-step synthesis processes, particularly in peptide synthesis, where selective protection and deprotection of amino groups are required.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butoxycarbonylglycine ethyl ester: Another carbamate used for protecting amino groups.
N-Carboxybenzylglycine ethyl ester: Similar protecting group with a benzyl group instead of a phenylmethoxy group.
N-Fluorenylmethoxycarbonylglycine ethyl ester: A carbamate with a fluorenylmethoxy group used for protecting amino groups.
Uniqueness
N-[[[(phenylmethoxy)carbonyl]amino]sulfonyl]glycine ethyl ester is unique due to its phenylmethoxycarbonyl group, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection are essential.
Propiedades
Fórmula molecular |
C12H16N2O6S |
|---|---|
Peso molecular |
316.33 g/mol |
Nombre IUPAC |
ethyl 2-(phenylmethoxycarbonylsulfamoylamino)acetate |
InChI |
InChI=1S/C12H16N2O6S/c1-2-19-11(15)8-13-21(17,18)14-12(16)20-9-10-6-4-3-5-7-10/h3-7,13H,2,8-9H2,1H3,(H,14,16) |
Clave InChI |
CETSWXMOFRSYAK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNS(=O)(=O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Thiobis[4-bromophenol]](/img/structure/B13982920.png)
![1-[6-(Bromomethyl)pyridin-2-YL]ethanone](/img/structure/B13982928.png)


![5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one](/img/structure/B13982947.png)
![1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13982955.png)

![3-Methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13982968.png)



![Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate](/img/structure/B13982999.png)


